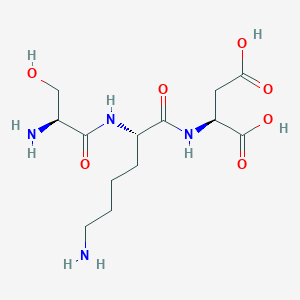
Seryl-lysyl-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ser-Lys-Asp is an oligopeptide.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
1.1. Angiogenesis and Tissue Regeneration
SLDA has been studied for its role in promoting angiogenesis—the formation of new blood vessels—which is crucial for tissue repair and regeneration. Research indicates that peptides similar to SLDA can stimulate endothelial cell proliferation, migration, and tube formation in vitro, suggesting their potential use in regenerative medicine .
Case Study:
A study demonstrated that N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), a derivative of SLDA, significantly enhanced angiogenic activity in endothelial cells. This effect was attributed to the peptide's ability to activate signaling pathways involved in cell proliferation and migration .
1.2. Anti-fibrotic Properties
SLDA and its derivatives have shown promise in combating fibrotic diseases, particularly in the context of diabetic nephropathy and lung fibrosis. Ac-SDKP has been highlighted for its anti-fibrotic effects, reducing fibrosis in various experimental models .
Research Findings:
In animal models, administration of Ac-SDKP led to a reduction in bleomycin-induced lung fibrosis, indicating its therapeutic potential for treating fibrotic diseases .
Agricultural Applications
2.1. Plant Growth Promotion
SLDA's amino acid constituents are vital for plant growth and development. Studies have shown that the application of aspartic acid (one of SLDA's components) enhances plant resilience against environmental stressors such as drought and salinity .
Case Study:
A study on tomato plants revealed that the application of aspartic acid combined with glutamic acid significantly increased plant growth metrics compared to control groups. This synergistic effect suggests that amino acids can be utilized as biostimulants to enhance crop yield under adverse conditions .
Material Science Applications
3.1. Biocompatible Materials
The unique properties of SLDA make it suitable for developing biocompatible materials used in drug delivery systems and tissue engineering scaffolds. Its ability to promote cell adhesion and proliferation is crucial for creating effective biomaterials.
Research Findings:
Studies have indicated that peptides like SLDA can be incorporated into polymer matrices to enhance the biocompatibility and functionality of materials used in medical implants .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
111245-28-4 |
|---|---|
Molekularformel |
C13H24N4O7 |
Molekulargewicht |
348.35 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H24N4O7/c14-4-2-1-3-8(16-11(21)7(15)6-18)12(22)17-9(13(23)24)5-10(19)20/h7-9,18H,1-6,14-15H2,(H,16,21)(H,17,22)(H,19,20)(H,23,24)/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
PPNPDKGQRFSCAC-CIUDSAMLSA-N |
SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)N |
Kanonische SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N |
Sequenz |
SKD |
Synonyme |
Ser-Lys-Asp seryl-lysyl-aspartic acid SKD tripeptide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















